molecular formula C18H24N2O4S B2724829 tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate CAS No. 2034588-40-2

tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate

Cat. No.: B2724829
CAS No.: 2034588-40-2
M. Wt: 364.46
InChI Key: FJRFWXZQVCKOQL-UHFFFAOYSA-N
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Description

tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a tert-butyl ester group

Scientific Research Applications

tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their anti-inflammatory properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Benzothiazole derivatives are of interest in the development of new drugs due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The benzo[d]thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the benzo[d]thiazole ring can produce a dihydro derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the methoxy group on the benzo[d]thiazole ring can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-18(2,3)24-17(21)20-9-7-12(8-10-20)23-16-19-14-11-13(22-4)5-6-15(14)25-16/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRFWXZQVCKOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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